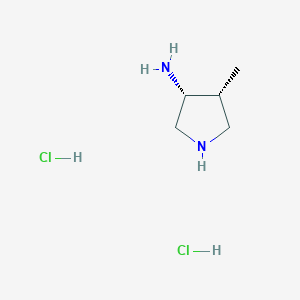

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of “(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol” was achieved by a 1,3-dipolar cycloaddition reaction . Another compound, “(3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ß-oxo-1-piperidine propanenitrile”, was synthesized through a stereoselective cyclization of acyclic intermediates .科学的研究の応用

Nucleophilic Reactivities

Research by Ammer et al. (2010) explored the kinetics of reactions involving tertiary amines, including N-methylpyrrolidine, with benzhydrylium ions. This study contributes to understanding the nucleophilic reactivities of tertiary alkylamines, highlighting the compound's role in kinetics and reaction mechanisms within organic synthesis (Ammer, Baidya, Kobayashi, & Mayr, 2010).

Asymmetric Michael Additions

Ruiz-Olalla et al. (2015) discussed the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions, as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This research illustrates the compound's application in enhancing the enantioselectivity of significant organic reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Aggregates with Alkyllithium

A study by Corruble et al. (2002) investigated the complexes between methyllithium and chiral 3-aminopyrrolidine lithium amides. The findings provide insight into the control of topology through a single asymmetric center and the implications for enantioselective alkylation of aromatic aldehydes by alkyllithiums (Corruble, Davoust, Desjardins, Fressigné, Giessner-Prettre, Harrison-Marchand, Houte, Lasne, Maddaluno, Oulyadi, & Valnot, 2002).

PARP Inhibitor Discovery

Penning et al. (2009) described the discovery of a PARP inhibitor with a methyl-substituted quaternary center, showcasing the compound's potential in cancer treatment through enzyme inhibition (Penning, Zhu, Gandhi, Gong, Liu, Shi, Klinghofer, Johnson, Donawho, Frost, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2009).

特性

IUPAC Name |

(3R,4R)-4-methylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVYAOXNULEUHH-CIFXRNLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2983340.png)

![4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2983342.png)

![2-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983343.png)

![2-Amino-6-oxaspiro[3.4]octane](/img/structure/B2983347.png)

![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)